molecular formula C14H9N5S B5292883 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5292883
M. Wt: 279.32 g/mol
InChI Key: TWSXXQUTVIIUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound has a unique structure that allows it to interact with specific proteins involved in cancer cell growth and survival.

Scientific Research Applications

2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the activity of a specific protein called MTH1, which is involved in the maintenance of nucleotide pools in cancer cells. By inhibiting MTH1, 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can induce DNA damage and cell death in cancer cells, while sparing normal cells. This makes 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine a promising candidate for cancer therapy.

Mechanism of Action

2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine inhibits the activity of MTH1 by binding to its active site and preventing it from carrying out its normal function. MTH1 is an enzyme that is involved in the removal of oxidized nucleotides from the nucleotide pool in cells. Cancer cells have higher levels of oxidative stress than normal cells, which leads to an accumulation of oxidized nucleotides. By inhibiting MTH1, 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine prevents the removal of these nucleotides, leading to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This is likely due to the differential expression of MTH1 in cancer cells versus normal cells. MTH1 is overexpressed in many types of cancer, making it a promising target for cancer therapy. 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has also been shown to sensitize cancer cells to other treatments, such as radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has several advantages as a research tool, including its specificity for MTH1 and its ability to induce DNA damage and cell death in cancer cells. However, there are also some limitations to using 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments. For example, it may not be effective in all types of cancer, and its mechanism of action may not be fully understood in some cases. Additionally, the synthesis of 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be challenging, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine. One area of focus could be on optimizing the synthesis method to make 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine more readily available for research purposes. Another direction could be on developing more potent analogs of 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine that can be used in cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine and its potential applications in different types of cancer. Finally, clinical trials are needed to determine the safety and efficacy of 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine in humans.

Synthesis Methods

The synthesis of 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves a series of chemical reactions that start with commercially available starting materials. The first step involves the formation of a pyridine ring by reacting 4-chloropyridine with sodium hydride in the presence of a solvent such as dimethylformamide. The resulting intermediate is then reacted with 2-thiophenecarboxaldehyde in the presence of a catalyst such as palladium acetate to form a thienyl-pyridine intermediate. This intermediate is then reacted with an azide compound in the presence of copper (I) iodide to form the final product, 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine.

properties

IUPAC Name

2-pyridin-4-yl-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5S/c1-2-12(20-9-1)11-5-8-16-14-17-13(18-19(11)14)10-3-6-15-7-4-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSXXQUTVIIUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-4-yl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

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